3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-
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Overview
Description
3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-: is a heterocyclic compound belonging to the pyrazolone family This compound is characterized by a five-membered ring structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro- typically involves the condensation of ethyl acetoacetate with hydrazine derivatives. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkyl or acyl-substituted pyrazolones .
Scientific Research Applications
Chemistry: In chemistry, 3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of enzyme inhibitors.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. They are investigated for their roles as analgesics, antipyretics, and anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also employed in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-
- 4-Ethyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Comparison: Compared to its similar compounds, 3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro- is unique due to its specific ethyl substitution at the 2-position. This substitution can influence its chemical reactivity and biological activity, making it distinct in its applications and properties .
Properties
CAS No. |
112858-02-3 |
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Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-ethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C5H8N2O/c1-2-7-5(8)3-4-6-7/h4H,2-3H2,1H3 |
InChI Key |
NZFRIOGEBLHAST-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC=N1 |
Origin of Product |
United States |
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